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The conversion of ketones to vinyl halides is a cornerstone transformation in organic synthesis,

providing critical building blocks for cross-coupling reactions and the synthesis of complex

molecules. Enol sulfonates, such as triflates and nonaflates, have emerged as highly effective

precursors for these transformations due to their facile synthesis from ketones and their

excellent reactivity as "pseudohalides" in various catalytic processes. This guide provides an

objective comparison of enol triflates and enol nonaflates in the context of nickel-catalyzed

halogenation, supported by experimental data, detailed protocols, and mechanistic diagrams to

aid researchers in selecting the optimal substrate for their synthetic needs.

Performance Comparison: Enol Triflates vs. Enol
Nonaflates
Enol triflates are widely used and highly effective substrates for nickel-catalyzed halogenation,

enabling the synthesis of a broad range of vinyl iodides, bromides, and chlorides under mild

conditions.[1][2] However, for certain substrates, particularly those that are sterically hindered

or electronically deactivated, the reactivity of the enol triflate can be sluggish. In such cases,

enol nonaflates have proven to be a superior alternative.[1]

The enhanced reactivity of enol nonaflates stems from the superior leaving group ability of the

nonaflate group compared to the triflate group. The extended perfluoroalkyl chain in the
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nonaflate anion provides greater charge delocalization and stability, making it a more facile

leaving group in the catalytic cycle. This increased reactivity can lead to improved yields and

shorter reaction times, especially for challenging substrates.[1][3]

Quantitative Data Summary
The following tables summarize the performance of enol triflates and enol nonaflates in nickel-

catalyzed halogenation based on data from the work of Reisman and coworkers.[1]

Table 1: Nickel-Catalyzed Halogenation of Enol Triflates

Entry
Substrate
(Enol Triflate)

Halide Source Product Yield (%)

1
Cyclohexenyl

triflate
NaI

Cyclohexenyl

iodide
95

2
Cyclohexenyl

triflate
LiBr

Cyclohexenyl

bromide
91

3
Cyclohexenyl

triflate
LiCl

Cyclohexenyl

chloride
85

4

4-tert-

Butylcyclohexeny

l triflate

NaI

4-tert-

Butylcyclohexeny

l iodide

93

5

4-tert-

Butylcyclohexeny

l triflate

LiBr

4-tert-

Butylcyclohexeny

l bromide

92

6
Estrone-derived

triflate
NaI

Estrone-derived

iodide
75

7
Estrone-derived

triflate
LiBr

Estrone-derived

bromide
88

Reactions were generally performed using a Ni(II) precatalyst with Zn as a reductant at room

temperature.[1][2]
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Table 2: Comparative Halogenation of a Sluggish Substrate: Enol Triflate vs. Enol Nonaflate

Entry Substrate Halide Source Product Yield (%)

1

Dihydronaphthal

ene-derived enol

triflate

NaI

Dihydronaphthal

ene-derived

iodide

Low Conversion

2

Dihydronaphthal

ene-derived enol

nonaflate

NaI

Dihydronaphthal

ene-derived

iodide

85

3

Dihydronaphthal

ene-derived enol

triflate

LiBr

Dihydronaphthal

ene-derived

bromide

Low Conversion

4

Dihydronaphthal

ene-derived enol

nonaflate

LiBr

Dihydronaphthal

ene-derived

bromide

82

The use of the enol nonaflate significantly improved the yield for this challenging substrate

where the enol triflate was ineffective.[1]

Experimental Protocols
The following are generalized experimental protocols for the nickel-catalyzed halogenation of

enol triflates and enol nonaflates.

General Procedure for Nickel-Catalyzed Halogenation of
Enol Triflates (Method B from Reisman et al.)
To a vial charged with the enol triflate (1.0 equiv), Ni(OAc)₂·4H₂O (0.05 equiv), 1,5-

cyclooctadiene (cod, 0.10 equiv), and the halide salt (LiBr or LiCl, 1.5 equiv) is added a solution

of N,N-dimethylacetamide (DMA) and tetrahydrofuran (THF) (1:3 v/v). The mixture is stirred at

23 °C for 16 hours. Upon completion, the reaction is quenched, extracted, and purified by

column chromatography.[1]
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General Procedure for Nickel-Catalyzed Halogenation of
Enol Nonaflates (Method C from Reisman et al.)
This method is particularly effective for sluggish substrates. To a vial charged with the enol

nonaflate (1.0 equiv), Ni(cod)₂ (0.10 equiv), and the halide salt (NaI, LiBr, or LiCl, 1.5 equiv) is

added a solution of DMA and THF (1:4 v/v). The mixture is stirred at 23 °C for 16 hours. The

workup and purification follow the same procedure as for the enol triflates.[1]

Mechanistic Overview and Workflow
The nickel-catalyzed halogenation of enol sulfonates is proposed to proceed through a

Ni(0)/Ni(II) catalytic cycle. The active Ni(0) catalyst is generated in situ from a Ni(II) precatalyst

by reduction with zinc powder.
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Caption: Proposed catalytic cycle for the nickel-catalyzed halogenation of enol sulfonates.

The experimental workflow for setting up these reactions is straightforward and amenable to

parallel synthesis.
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Caption: General experimental workflow for nickel-catalyzed halogenation of enol sulfonates.

Conclusion
Both enol triflates and enol nonaflates are valuable substrates for the nickel-catalyzed

synthesis of vinyl halides. Enol triflates are a reliable choice for a wide range of substrates.
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However, for challenging cases where enol triflates exhibit low reactivity, enol nonaflates serve

as a powerful alternative, often providing significantly higher yields due to the superior leaving

group ability of the nonaflate group. The choice between these two substrates should be

guided by the specific reactivity of the ketone precursor and the desired efficiency of the

halogenation reaction. The mild reaction conditions and the use of inexpensive nickel catalysts

make this methodology highly attractive for applications in academic and industrial research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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